

# Foundational Studies on Trichloroethylene Carcinogenicity: A Technical Guide

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## Compound of Interest

Compound Name: Trichloroethylene

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies that have established the carcinogenicity of **trichloroethylene** (TCE). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from key animal bioassays, and visualizations of the primary signaling pathways implicated in TCE-induced carcinogenesis.

## Executive Summary

**Trichloroethylene**, a widespread environmental contaminant, is classified as a human carcinogen. This guide synthesizes the pivotal research that forms the basis of this classification, with a focus on the primary target organs: the kidney, liver, and the hematopoietic system (specifically in relation to non-Hodgkin's lymphoma). Foundational studies, including those conducted by the National Toxicology Program (NTP) and pioneering researchers such as Maltoni and colleagues, have provided unequivocal evidence of TCE's carcinogenic potential in animal models. Mechanistic studies have further elucidated the complex metabolic activation of TCE and the subsequent molecular events that drive tumorigenesis.

## Core Experimental Evidence of Carcinogenicity

The carcinogenicity of **trichloroethylene** has been extensively investigated in a series of well-controlled animal bioassays. These studies, primarily conducted in rats and mice, have

demonstrated a clear dose-dependent increase in tumor incidence in multiple organs. The following tables summarize the key quantitative findings from these foundational studies.

## National Toxicology Program (NTP) Gavage Studies

The NTP conducted comprehensive gavage (oral administration) studies to assess the carcinogenicity of TCE in F344/N rats and B6C3F1 mice. These studies are cornerstones of the evidence for TCE's carcinogenic activity.

Table 1: Carcinogenesis Bioassay of **Trichloroethylene** (Gavage) in F344/N Rats (NTP TR-243)

Sex	Dose (mg/kg)	Organ	Tumor Type	Incidence
Male	0 (Control)	Kidney	Tubular Cell Adenoma or Carcinoma (combined)	0/50
Male	500	Kidney	Tubular Cell Adenoma or Carcinoma (combined)	1/50
Male	1000	Kidney	Tubular Cell Adenoma or Carcinoma (combined)	3/50
Female	0 (Control)	Kidney	Tubular Cell Adenoma or Carcinoma (combined)	0/50
Female	500	Kidney	Tubular Cell Adenoma or Carcinoma (combined)	0/50
Female	1000	Kidney	Tubular Cell Adenoma or Carcinoma (combined)	1/50

Table 2: Carcinogenesis Bioassay of **Trichloroethylene** (Gavage) in B6C3F1 Mice (NTP TR-243)

Sex	Dose (mg/kg)	Organ	Tumor Type	Incidence
Male	0 (Control)	Liver	Hepatocellular Carcinoma	10/50
Male	1000	Liver	Hepatocellular Carcinoma	31/49
Female	0 (Control)	Liver	Hepatocellular Adenoma or Carcinoma (combined)	4/50
Female	1000	Liver	Hepatocellular Adenoma or Carcinoma (combined)	22/48

In a separate study, the NTP investigated the effects of TCE in four different strains of rats to assess strain-specific susceptibility.

Table 3: Carcinogenesis Bioassay of **Trichloroethylene** (Gavage) in Four Strains of Rats (NTP TR-273)

Strain	Sex	Dose (mg/kg)	Organ	Tumor Type	Incidence
ACI	Male	0	Kidney	Tubular Cell Adenoma	0/49
ACI	Male	1000	Kidney	Tubular Cell Adenoma	2/49
August	Male	0	Kidney	Tubular Cell Adenoma	0/49
August	Male	1000	Kidney	Tubular Cell Adenoma	1/50
Marshall	Male	0	Kidney	Tubular Cell Adenoma	0/50
Marshall	Male	1000	Kidney	Tubular Cell Adenoma	3/50
Osborne-Mendel	Male	0	Kidney	Tubular Cell Adenoma	0/48
Osborne-Mendel	Male	1000	Kidney	Tubular Cell Adenoma	2/50

Note: The NTP TR-273 study was considered inadequate for assessing carcinogenicity due to high mortality rates, but the observation of renal tumors was noted as significant.

## Inhalation Bioassays

Inhalation studies are crucial for understanding the risks associated with occupational and environmental exposure to TCE. The research led by Maltoni and colleagues provided early, critical evidence of TCE's carcinogenicity via this route of exposure.

Table 4: Long-term Carcinogenicity Bioassay of **Trichloroethylene** (Inhalation) in Sprague-Dawley Rats (Maltoni et al., 1988)

Sex	Concentration (ppm)	Organ	Tumor Type	Incidence
Male	0	Kidney	Renal Adenocarcinomas	0/130
Male	100	Kidney	Renal Adenocarcinomas	1/130
Male	300	Kidney	Renal Adenocarcinomas	2/130
Male	600	Kidney	Renal Adenocarcinomas	4/130
Male	0	Testis	Leydig Cell Tumors	10/130
Male	100	Testis	Leydig Cell Tumors	18/130
Male	300	Testis	Leydig Cell Tumors	25/130
Male	600	Testis	Leydig Cell Tumors	30/130

Table 5: Long-term Carcinogenicity Bioassay of **Trichloroethylene** (Inhalation) in B6C3F1 Mice (Maltoni et al., 1988)

Sex	Concentration (ppm)	Organ	Tumor Type	Incidence
Male	0	Lung	Bronchiolo-alveolar Tumors	10/100
Male	100	Lung	Bronchiolo-alveolar Tumors	15/100
Male	300	Lung	Bronchiolo-alveolar Tumors	20/100
Male	600	Lung	Bronchiolo-alveolar Tumors	25/100
Female	0	Lung	Bronchiolo-alveolar Tumors	5/100
Female	100	Lung	Bronchiolo-alveolar Tumors	8/100
Female	300	Lung	Bronchiolo-alveolar Tumors	12/100
Female	600	Lung	Bronchiolo-alveolar Tumors	15/100

## Key Signaling Pathways in TCE Carcinogenesis

The carcinogenic effects of **trichloroethylene** are not caused by the parent compound itself but rather by its reactive metabolites. TCE is primarily metabolized through two major pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation. The metabolites produced through these pathways can induce genetic and epigenetic alterations, leading to the disruption of key cellular signaling pathways.

## Metabolic Activation of Trichloroethylene

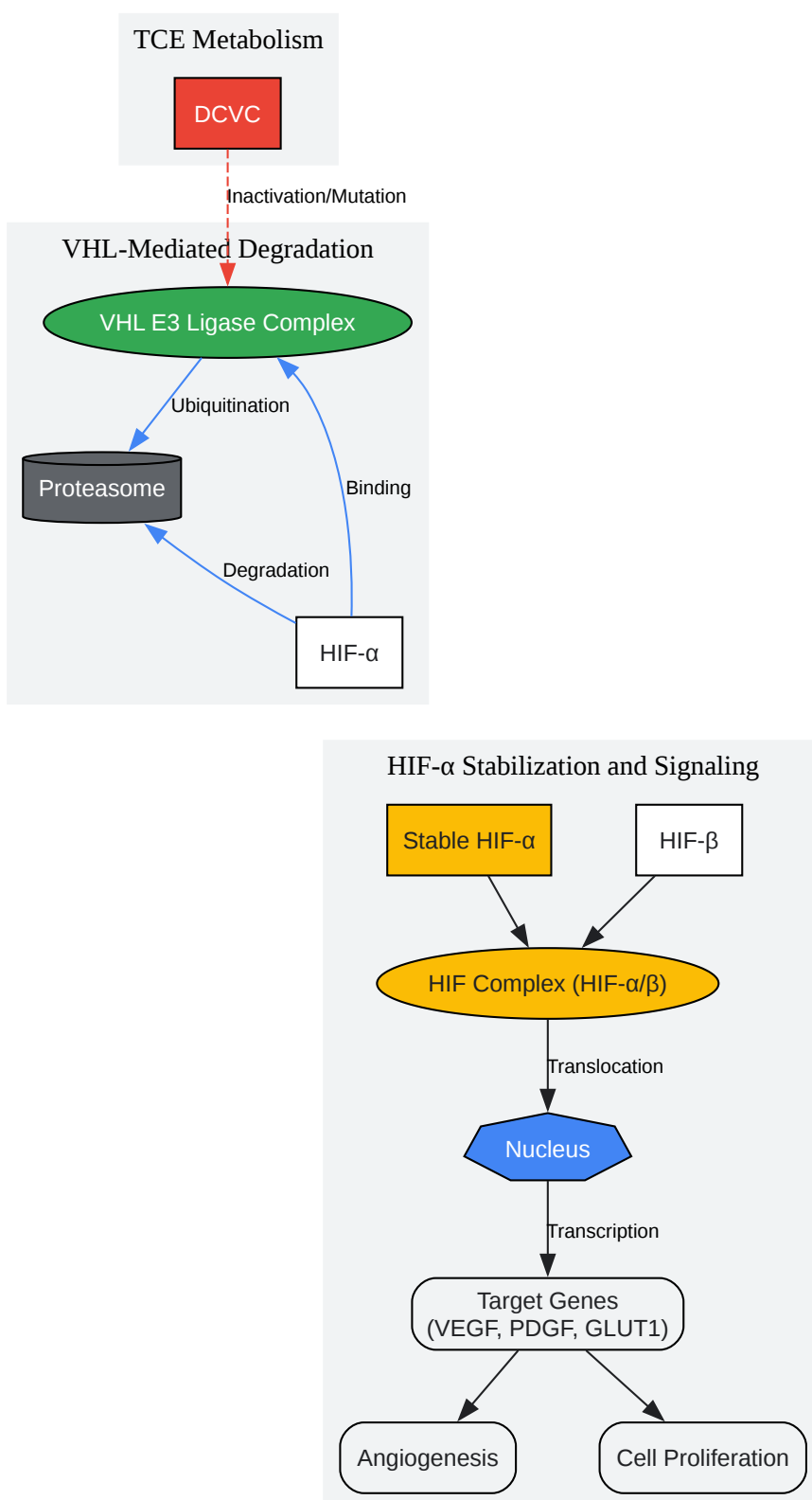
The initial metabolism of TCE is a critical step in its conversion to carcinogenic intermediates. The following diagram illustrates the two main metabolic pathways.

Metabolic activation pathways of **trichloroethylene**.

## Kidney Carcinogenesis: The VHL/HIF Pathway

In the kidney, the glutathione conjugation pathway is of particular importance. The metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and is implicated in renal carcinogenesis. One of the key molecular targets in clear cell renal cell carcinoma, the most common form of kidney cancer associated with TCE exposure, is the von Hippel-Lindau (VHL) tumor suppressor gene. Inactivation of the VHL protein leads to the stabilization of Hypoxia-Inducible Factors (HIFs), which in turn activate a cascade of genes involved in cell proliferation, angiogenesis, and metabolism.



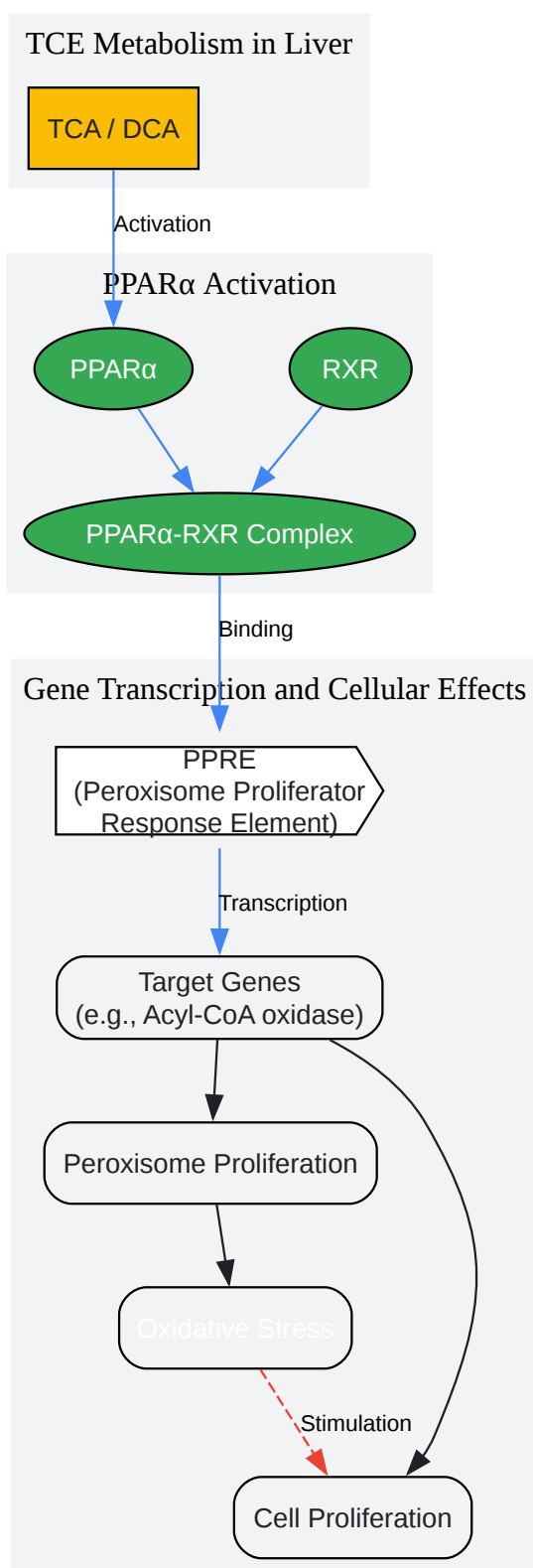


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Disruption of the VHL/HIF pathway by a TCE metabolite.

## Liver Carcinogenesis: The PPAR $\alpha$ Pathway

In the liver, the oxidative metabolites of TCE, particularly trichloroacetic acid (TCA) and dichloroacetic acid (DCA), are considered the primary drivers of carcinogenesis. These metabolites are known to be peroxisome proliferators and can activate the Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ). Activation of PPAR $\alpha$  leads to the transcription of genes involved in lipid metabolism, cell proliferation, and oxidative stress, which can contribute to the development of liver tumors.

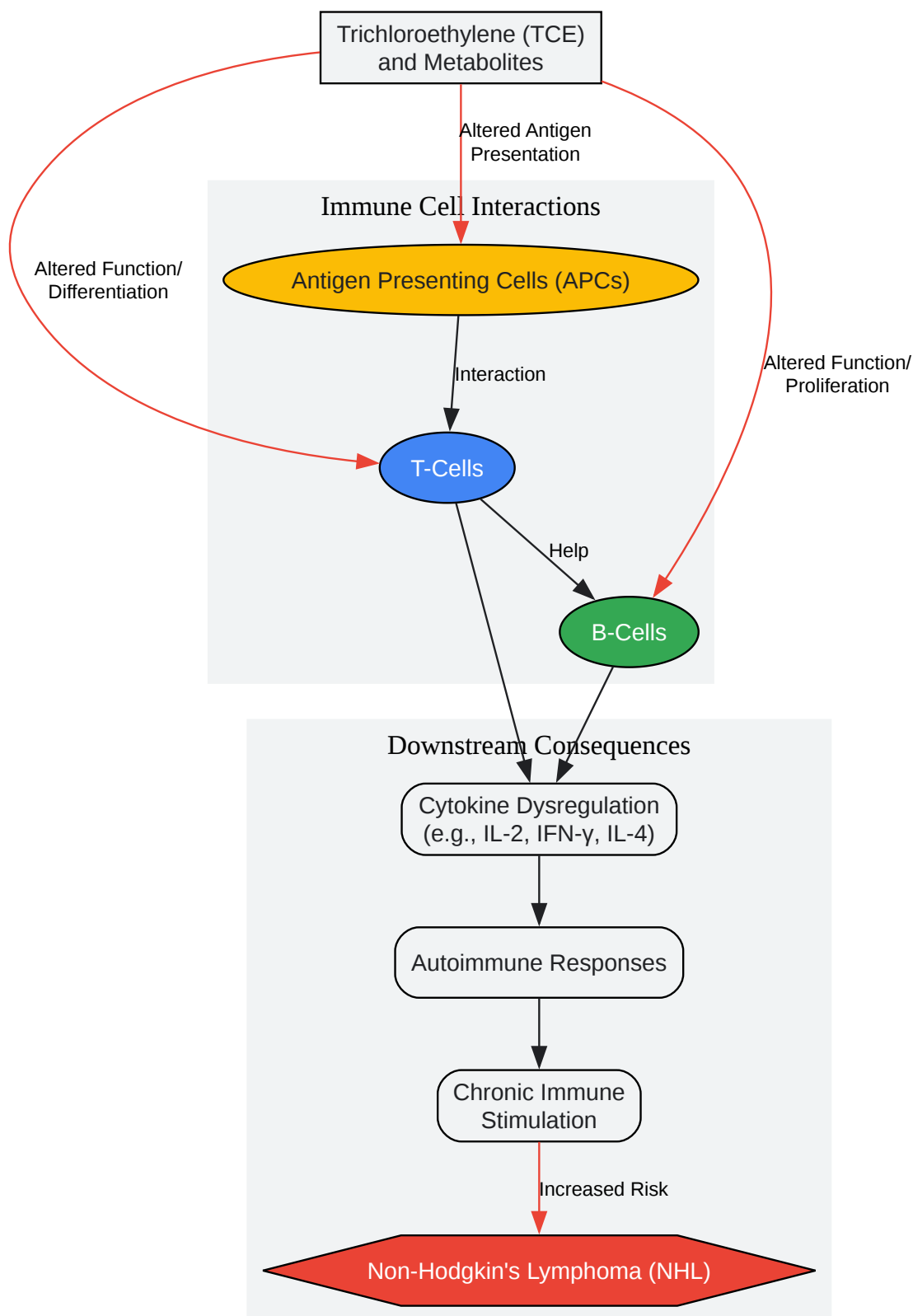


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Activation of the PPAR $\alpha$  pathway by TCE metabolites in the liver.

## Non-Hodgkin's Lymphoma: Immune System Modulation

The association between TCE exposure and an increased risk of non-Hodgkin's lymphoma (NHL) is supported by epidemiological studies, although the underlying molecular mechanisms are less well-defined compared to kidney and liver cancer. The leading hypothesis suggests that TCE and its metabolites can modulate the immune system, leading to a state of chronic immune stimulation or immunosuppression, both of which are risk factors for lymphoma. This can involve alterations in cytokine production, T-cell and B-cell function, and the induction of autoimmune responses.



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Proposed mechanisms of TCE-induced immunomodulation and NHL risk.

## Detailed Experimental Protocols

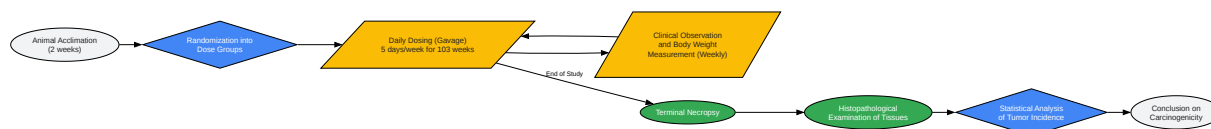
This section provides detailed methodologies for the key animal bioassays and genotoxicity assays cited in this guide. These protocols are intended to provide a thorough understanding of the experimental designs that have been instrumental in characterizing the carcinogenicity of **trichloroethylene**.

### Rodent Carcinogenesis Bioassay (Gavage)

This protocol is a generalized representation based on the NTP Technical Reports for gavage studies.

Objective: To assess the carcinogenic potential of a test substance when administered orally (gavage) to rodents over a two-year period.

Workflow:



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Workflow for a typical rodent gavage carcinogenesis bioassay.

Materials:

- Test animals (e.g., F344/N rats, B6C3F1 mice), typically 50 per sex per group.
- **Trichloroethylene** (purity >99%).

- Vehicle (e.g., corn oil).
- Gavage needles (stainless steel, appropriate size for the animal).
- Syringes.
- Animal caging and husbandry supplies.
- Necropsy and histology equipment.

Procedure:

- **Animal Acclimation:** Animals are acclimated to the laboratory environment for at least two weeks prior to the start of the study.
- **Dose Preparation:** The test substance is mixed with the vehicle to achieve the desired concentrations.
- **Dosing:** Animals are administered the test substance or vehicle control by oral gavage once daily, five days a week, for 103 weeks. The volume administered is based on the most recent body weight.
- **Clinical Observations:** Animals are observed twice daily for signs of toxicity. Detailed clinical examinations are performed weekly.
- **Body Weight:** Individual animal body weights are recorded weekly for the first 13 weeks and then monthly for the remainder of the study.
- **Necropsy:** At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.
- **Histopathology:** A comprehensive set of tissues from each animal is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
- **Data Analysis:** The incidence of tumors in each dosed group is compared to that in the control group using appropriate statistical methods.

## Rodent Carcinogenesis Bioassay (Inhalation)

This protocol is a generalized representation based on studies like that of Maltoni et al. (1988).

Objective: To evaluate the carcinogenic potential of a volatile substance when administered via inhalation to rodents.

### Materials:

- Test animals (e.g., Sprague-Dawley rats, B6C3F1 mice), with a sufficient number per group to account for potential mortality.
- **Trichloroethylene** (vaporized).
- Inhalation chambers with controlled airflow, temperature, and humidity.
- Vapor generation and monitoring equipment.
- Animal caging and husbandry supplies.
- Necropsy and histology equipment.

### Procedure:

- **Animal Acclimation:** Animals are acclimated to the laboratory and inhalation chambers.
- **Vapor Generation and Exposure:** A controlled concentration of the test substance vapor is generated and delivered to the inhalation chambers. Animals are exposed for a specified duration (e.g., 6-7 hours per day), on a set schedule (e.g., 5 days a week), for a significant portion of their lifespan (e.g., 78-104 weeks).
- **Chamber Monitoring:** The concentration of the test substance in the chambers is monitored regularly to ensure target concentrations are maintained.
- **Clinical Observations and Body Weight:** Similar to gavage studies, animals are regularly observed for signs of toxicity, and their body weights are recorded.



- Necropsy and Histopathology: At the end of the exposure period, a full necropsy and histopathological examination of a comprehensive set of tissues are performed.
- Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the exposed groups compared to the control group.

## Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized representation for testing volatile organic compounds.

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102).
- **Trichloroethylene.**
- Positive and negative controls.
- S9 metabolic activation system (from rat liver).
- Minimal glucose agar plates.
- Top agar.
- Desiccators or sealed chambers for exposure to volatile substances.

Procedure:

- Strain Preparation: Overnight cultures of the tester strains are prepared.
- Exposure:
  - Plate Incorporation Assay (for less volatile compounds): The test chemical, bacterial culture, and S9 mix (if used) are added to molten top agar and poured onto a minimal glucose agar plate.

- Vapor Phase Modification (for volatile compounds like TCE): The bacterial culture and S9 mix are plated as above. The plates are then placed in a desiccator or sealed chamber into which a known concentration of TCE vapor is introduced.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

## Comet Assay (Single Cell Gel Electrophoresis)

This protocol is a generalized representation for detecting DNA damage in renal cells.

Objective: To detect and quantify DNA single- and double-strand breaks in individual cells.

Materials:

- Isolated renal cells from control and TCE-exposed animals.
- Microscope slides.
- Low-melting-point agarose.
- Lysis solution (high salt and detergent).
- Alkaline electrophoresis buffer.
- Neutralization buffer.
- DNA staining dye (e.g., SYBR Green, propidium iodide).
- Fluorescence microscope with appropriate filters.
- Image analysis software.

#### Procedure:

- **Cell Preparation:** A single-cell suspension is prepared from the kidney tissue.
- **Encapsulation:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- **DNA Unwinding:** The slides are placed in an alkaline buffer to allow the DNA to unwind.
- **Electrophoresis:** The slides are subjected to electrophoresis, which causes the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
- **Neutralization and Staining:** The slides are neutralized and the DNA is stained with a fluorescent dye.
- **Visualization and Analysis:** The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.

## Conclusion

The foundational studies on **trichloroethylene** carcinogenicity provide a robust body of evidence demonstrating its potential to cause cancer in multiple organ systems. The consistency of findings across different species, strains, and routes of exposure in animal bioassays, coupled with a growing understanding of the underlying molecular mechanisms, underscores the human health risks associated with TCE exposure. This technical guide serves as a detailed resource for understanding the key experimental data and methodologies that have been pivotal in establishing the carcinogenic hazard of this important environmental contaminant. Further research into the precise molecular interactions of TCE metabolites with cellular pathways will continue to refine our understanding of its carcinogenicity and inform risk assessment and mitigation strategies.

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